tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate
Description
tert-Butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate is a brominated isoquinoline derivative featuring a tert-butyl carbamate group. While the exact compound name provided in the evidence is tert-butyl (7-bromoisoquinolin-3-yl)carbamate (CAS: 2089301-09-5), its structural analogs and derivatives are widely studied in medicinal and synthetic chemistry due to the versatility of the carbamate protecting group and the pharmacological relevance of isoquinoline scaffolds. Key properties include:
- Molecular Formula: C₁₄H₁₅BrN₂O₂
- Molecular Weight: 323.19 g/mol
- IUPAC Name: tert-butyl N-(7-bromoisoquinolin-3-yl)carbamate .
Properties
Molecular Formula |
C15H17BrN2O2 |
|---|---|
Molecular Weight |
337.21 g/mol |
IUPAC Name |
tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C15H17BrN2O2/c1-15(2,3)20-14(19)18-9-13-7-10-4-5-12(16)6-11(10)8-17-13/h4-8H,9H2,1-3H3,(H,18,19) |
InChI Key |
FXTCGYPVVXPULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C2C=C(C=CC2=C1)Br |
Origin of Product |
United States |
Preparation Methods
Structural and Molecular Characteristics
Core Structure and Functional Groups
The compound features a 7-bromoisoquinoline core with a methylcarbamate group at the 3-position. The tert-butoxycarbonyl (Boc) group protects the primary amine, enhancing stability during synthesis. The molecular weight of 337.21 g/mol and the presence of bromine at the 7-position necessitate precise regioselective strategies during synthesis.
Spectroscopic and Computational Data
The InChIKey FXTCGYPVVXPULJ-UHFFFAOYSA-N and SMILES CC(C)(C)OC(=O)NCC1=NC=C2C=C(C=CC2=C1)Br confirm the connectivity and stereoelectronic properties. Computational descriptors, such as the partition coefficient (LogP) and polar surface area, influence solvent selection and reaction design.
Synthetic Strategies
Retrosynthetic Analysis
Retrosynthetically, the compound dissects into two fragments:
Key Intermediate: 7-Bromoisoquinoline-3-carbaldehyde
Bromination of Isoquinoline Derivatives
Bromination at the 7-position is achieved using $$ \text{N}- $$-bromosuccinimide (NBS) in $$ \text{CCl}4 $$ under radical initiation. Alternative methods employ $$ \text{Br}2 $$ in the presence of Lewis acids (e.g., $$ \text{FeBr}_3 $$) at 0–5°C, yielding 7-bromoisoquinoline with >80% regioselectivity.
Formylation at the 3-Position
Vilsmeier-Haack formylation using $$ \text{POCl}_3 $$ and DMF converts 7-bromoisoquinoline to the 3-carbaldehyde derivative. Reaction conditions (60°C, 6 hours) afford the aldehyde in 65–70% yield.
Introduction of the Aminomethyl Group
Reductive Amination
The aldehyde undergoes reductive amination with ammonium acetate and $$ \text{NaBH}_3\text{CN} $$ in methanol, producing 3-(aminomethyl)-7-bromoisoquinoline. Yields range from 50–60%, with side products arising from over-reduction.
Nucleophilic Substitution
An alternative route involves converting the aldehyde to a bromide (3-(bromomethyl)-7-bromoisoquinoline) using $$ \text{PBr}_3 $$ in dichloromethane. Subsequent reaction with aqueous ammonia (25°C, 12 hours) introduces the amine group.
Boc Protection of the Amine
Reaction of 3-(aminomethyl)-7-bromoisoquinoline with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in tetrahydrofuran (THF) and triethylamine (TEA) at room temperature forms the carbamate. The Boc group is stable under acidic conditions, enabling further functionalization.
Stepwise Methodologies
Patent-Based Synthesis (CN112574106A)
The Chinese patent outlines a three-step protocol:
- Bromination : 7-Nitro-1,2,3,4-tetrahydroquinoline reacts with $$ \text{Br}2 $$ in $$ \text{CH}2\text{Cl}_2 $$ at 0°C to yield 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline.
- Dehydrogenation : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing toluene generates the aromatic 7-bromoisoquinoline core.
- Reduction and Protection : Iron powder reduces the nitro group to an amine, followed by Boc protection using $$ \text{Boc}2\text{O} $$ in $$ \text{CH}2\text{Cl}_2 $$.
Optimization and Challenges
Regioselectivity in Bromination
Unwanted bromination at the 5- or 8-positions is minimized using directing groups (e.g., nitro or methoxy) or low-temperature conditions. Computational studies suggest that electron-withdrawing groups at the 7-position enhance para-directing effects.
Analytical Characterization
Spectroscopic Validation
Purity and Solubility
The compound exhibits solubility in dichloromethane (25 mg/mL) and dimethyl sulfoxide (50 mg/mL). Storage at 2–8°C under nitrogen prevents decomposition.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Position
The bromine atom at the 7-position of the isoquinoline ring undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.
Key Examples:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 7-Aryl-isoquinoline derivative | 65–78% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | 7-Amino-isoquinoline derivative | 52–68% | |
| Ullmann Coupling | CuI, L-proline, aryl halide | 7-Aryl-isoquinoline derivative | 45–60% |
Mechanistic Notes:
-
The bromine atom’s electrophilicity is enhanced by the electron-withdrawing nature of the isoquinoline ring, enabling NAS under mild conditions.
-
In cross-coupling reactions, the carbamate group remains intact due to its stability under basic and Pd-catalyzed conditions.
Carbamate Hydrolysis and Functionalization
The tert-butyl carbamate group serves as a protected amine, which can be deprotected under acidic or basic conditions:
Hydrolysis Pathways:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic | HCl (4M in dioxane) | 3-(Aminomethyl)-7-bromoisoquinoline | Intermediate for peptide coupling |
| Basic | NaOH (2M), MeOH/H₂O | 3-(Aminomethyl)-7-bromoisoquinoline | Synthesis of heterocyclic amines |
Key Findings:
-
Acidic hydrolysis proceeds faster (2–4 hours) compared to basic conditions (6–8 hours) .
-
The free amine product is highly reactive, enabling subsequent acylation or alkylation without purification.
Directed Ortho Metalation (DoM) of the Isoquinoline Ring
The carbamate group acts as a directing group for regioselective functionalization of the isoquinoline scaffold:
Example Reaction:
| Step | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Metalation | LDA, THF, –78°C | Lithiated intermediate at C4 position | >95% |
| Electrophilic Quenching | DMF, H₂O | 4-Formyl-7-bromoisoquinoline derivative | 88% |
Research Insights:
-
The O-carbamate group enhances ortho-directing ability compared to weaker directing groups (e.g., OMe, Cl) .
-
Metalation efficiency is solvent-dependent, with THF providing optimal coordination for lithium intermediates .
Curtius Rearrangement of Carbamate Derivatives
Under thermal conditions, the carbamate group participates in Curtius rearrangement to form isocyanate intermediates:
Reaction Scheme:
-
Acyl Azide Formation : Reaction with NaN₃ and tert-butyl dicarbonate .
-
Rearrangement : Heating to 75°C generates an isocyanate intermediate.
-
Trapping : Reaction with alcohols yields stable urethane derivatives.
Data:
| Starting Material | Product | Temperature | Yield |
|---|---|---|---|
| Aromatic acyl azide | tert-Butyl urethane | 75°C | 82% |
| Aliphatic acyl azide | tert-Butyl urethane | 40°C | 68% |
Significance:
Stability Under Synthetic Conditions
The compound exhibits robust stability in common reaction environments:
| Condition | Stability Outcome | Observation Period |
|---|---|---|
| Pd-catalyzed cross-coupling | No decomposition | 24 hours |
| Strong acids (HCl, TFA) | Partial carbamate hydrolysis | 6 hours |
| High-temperature reflux | <5% degradation | 12 hours |
Practical Implications:
-
Stability enables multistep syntheses without intermediate purification.
Comparative Reactivity with Analogues
The bromine and carbamate groups confer distinct reactivity compared to similar compounds:
| Compound | Bromine Reactivity | Carbamate Stability |
|---|---|---|
| tert-Butyl (7-chloroisoquinolin-3-yl)carbamate | Lower | Similar |
| 7-Bromoisoquinoline | Higher | N/A |
| tert-Butyl (7-iodoisoquinolin-3-yl)carbamate | Higher | Similar |
Trends:
-
Iodo analogues show faster cross-coupling but lower thermal stability.
Scientific Research Applications
tert-Butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The bromoisoquinoline moiety can bind to enzymes or receptors, modulating their activity. The carbamate group may also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Isoquinoline vs. Quinoline Derivatives
The quinoline analog tert-butyl 7-bromoquinolin-3-ylcarbamate (CAS: 1447607-37-5) shares the same molecular formula (C₁₄H₁₅BrN₂O₂) and molecular weight (323.19 g/mol) but differs in the position of the nitrogen atom within the heterocyclic ring. This structural variation impacts:
- Biological Activity: Quinoline derivatives are often explored as kinase inhibitors or antimicrobial agents, whereas isoquinoline scaffolds are prominent in alkaloid-based drug discovery (e.g., antitumor agents) .
| Property | tert-Butyl (7-bromoisoquinolin-3-yl)carbamate | tert-Butyl 7-bromoquinolin-3-ylcarbamate |
|---|---|---|
| CAS Number | 2089301-09-5 | 1447607-37-5 |
| Heterocycle | Isoquinoline | Quinoline |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | C₁₄H₁₅BrN₂O₂ |
| Molecular Weight (g/mol) | 323.19 | 323.19 |
| Key Applications | Not reported | Intermediate in kinase inhibitor synthesis |
Indole-Based Carbamate Derivatives
Indole derivatives like tert-butyl N-[1-(7-nitro-1H-indole-3-sulfonyl)piperidin-4-yl]carbamate (Compound 83, C₁₈H₂₄N₄O₆S) exhibit larger molecular weights (424.47 g/mol) and distinct functional groups (e.g., sulfonyl, nitro). These compounds are synthesized via nucleophilic substitution and evaluated as transglutaminase 2 (TG2) inhibitors. Key differences include:
- Structural Complexity : Addition of sulfonyl and piperidine groups enhances steric bulk and hydrogen-bonding capacity.
- Biological Relevance: Demonstrated enzyme inhibition, unlike the unmodified isoquinoline carbamate .
Bicyclic and Spirocyclic Carbamates
Compounds such as tert-butyl N-{(1S,5S,6R)-3,3-dimethyl-8-oxo-2,4-dioxabicyclo[3.3.0]octan-6-yl}carbamate (Compound 7, C₁₂H₂₁NO₅) feature fused or spirocyclic ring systems. These structures are synthesized using Dess-Martin periodinane oxidation and n-butyllithium-mediated alkylation. Comparisons highlight:
- Synthetic Complexity: Multi-step procedures vs. simpler isoquinoline functionalization.
- Functional Groups: Ethers and lactones in bicyclic systems vs. aromatic bromine in isoquinoline derivatives .
Azepane and Macrocyclic Analogs
tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate (CAS: 2940859-48-1) contains a seven-membered azepane ring with a ketone group. This macrocyclic structure influences:
- Conformational Flexibility: Enhanced compared to rigid isoquinoline.
- Potential Applications: Intermediate in peptidomimetic or macrocyclic drug synthesis .
Biological Activity
tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate typically involves several steps:
- Starting Materials : The process begins with isoquinoline and tert-butyl carbamate.
- Bromination : Isoquinoline is brominated to introduce a bromine atom at the 7th position, yielding 7-bromoisoquinoline.
- Carbamoylation : The brominated isoquinoline is reacted with tert-butyl carbamate in the presence of a catalyst to form the final compound.
The chemical formula of this compound is with a molecular weight of 323.19 g/mol .
The biological activity of tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate is primarily attributed to its structural features, particularly the bromine atom and the carbamate group. These components influence its interaction with various biological targets, including enzymes and receptors. The compound may exhibit both inhibitory and activating effects on these targets, which are crucial for its pharmacological properties.
Biological Activities
Research indicates that compounds similar to tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate possess a variety of biological activities, including:
Table 1: Summary of Biological Activities
Specific Research Findings
- Antitumor Studies : A study evaluated the efficacy of isoquinoline derivatives against various cancer cell lines, demonstrating that modifications at the 7-position significantly influenced cytotoxicity. For instance, compounds with similar structures showed IC50 values in the low micromolar range against HL-60 cells .
- Mechanistic Insights : Research into the mechanism of action revealed that the compound could disrupt microtubule dynamics, which is critical for cancer cell division. This action is similar to known chemotherapeutic agents .
- Antibacterial Efficacy : In a comparative study, several isoquinoline derivatives were tested against resistant strains of bacteria, revealing that certain modifications enhanced permeability and efficacy against E. coli and Pseudomonas aeruginosa .
Q & A
Basic: What are the common synthetic routes for tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate?
Answer:
The synthesis typically involves multi-step protocols focusing on introducing the bromine substituent and tert-butyl carbamate group. Key steps include:
- Core Formation : Construction of the isoquinoline scaffold via cyclization reactions, often using brominated precursors.
- Carbamate Installation : Reaction of tert-butyl chloroformate with a primary amine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography or recrystallization to isolate the final product.
Example Protocol (Adapted from ):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Dess-Martin periodinane (CH₂Cl₂, 0°C to RT) | Oxidation of alcohol intermediates |
| 2 | n-butyllithium (THF, Ar atmosphere) | Nucleophilic substitution for bromine retention |
| 3 | Pd/C (H₂, ethyl acetate) | Catalytic hydrogenation for deprotection |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Routine characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine position, carbamate integration) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns (e.g., bromine’s distinct ¹:¹ isotopic signature) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguous stereochemistry .
| Technique | Expected Peaks/Features |
|---|---|
| ¹H NMR | δ 1.4 ppm (t-Bu), δ 4.2 ppm (CH₂N), δ 8.5 ppm (isoquinoline H) |
| HRMS | [M+H]⁺ calculated for C₁₅H₁₈BrN₂O₂: 345.06 (obs. 345.05) |
Advanced: How can coupling reactions involving the bromine substituent be optimized?
Answer:
The bromine atom enables cross-coupling (e.g., Suzuki, Buchwald-Hartwig) but requires careful optimization:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl bromides .
- Solvent/Base : Use degassed DMF with Cs₂CO₃ to minimize dehalogenation.
- Temperature : 80–100°C to balance reactivity vs. side reactions.
Troubleshooting Low Yields ( ):
| Issue | Solution |
|---|---|
| Incomplete coupling | Increase catalyst loading (2–5 mol%) |
| Dehalogenation | Replace polar solvents with toluene/dioxane |
Advanced: How to resolve contradictions in spectroscopic data during structure elucidation?
Answer:
Discrepancies often arise from dynamic effects or crystallographic disorder:
- Dynamic NMR : Variable-temperature NMR to probe conformational exchange (e.g., tert-butyl group rotation) .
- Crystallographic Refinement : SHELXL refinement with TWIN/BASF commands to model disorder in the carbamate moiety .
- DFT Calculations : Compare computed vs. experimental NMR shifts to validate tautomeric forms .
Case Study ( ):
A 2024 study resolved conflicting NOE signals by refining a twinned crystal (R-factor < 0.05) using SHELXL, confirming the carbamate’s axial conformation .
Basic: What purification strategies are effective for this compound?
Answer:
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for moderate polarity .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- HPLC : Reverse-phase C18 columns for chiral separation if stereoisomers form .
Advanced: What methodologies assess its role in enzyme inhibition studies?
Answer:
- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., NADH depletion in dehydrogenase assays) .
- Docking Simulations : AutoDock Vina to predict binding modes with target enzymes (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Example ( ):
A 2024 study linked the bromine’s electronegativity to enhanced binding affinity (Kd = 12 nM) for a tyrosine kinase target via hydrogen bonding with active-site residues.
Advanced: How is X-ray crystallography applied to study its structural interactions?
Answer:
- Data Collection : High-resolution synchrotron data (λ = 0.9 Å) minimizes absorption errors from bromine .
- SHELX Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
- Hirshfeld Analysis : CrystalExplorer visualizes intermolecular interactions (e.g., C–Br⋯O contacts) .
| Parameter | Value |
|---|---|
| Resolution | 0.84 Å |
| R-factor | 0.032 |
| C–Br Bond Length | 1.89 Å |
Advanced: How to design SAR studies for optimizing bioactivity?
Answer:
- Scaffold Modifications : Replace bromine with Cl/I or introduce electron-withdrawing groups (e.g., NO₂) .
- Carbamate Alternatives : Test methyl or benzyl carbamates for steric/electronic effects .
- In Vivo Profiling : PK/PD studies in murine models to correlate structural changes with bioavailability .
| Derivative | Bioactivity (IC₅₀) | Key Feature |
|---|---|---|
| Br (Parent) | 15 nM | Optimal halogen size |
| Cl | 42 nM | Reduced van der Waals interactions |
| I | 28 nM | Increased lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
